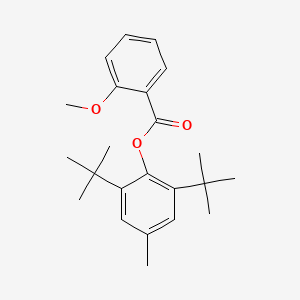
Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid ester group, a methoxy group, and multiple tert-butyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The methoxy and tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and alcohol, which may interact with biological pathways. The methoxy and tert-butyl groups contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- Benzoic acid, 2-methoxy-, 2,6-dimethylphenyl ester
- Benzoic acid, 2-methoxy-, 2,6-diethylphenyl ester
- Benzoic acid, 2-methoxy-, 2,6-diphenylphenyl ester
Uniqueness
Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester is unique due to the presence of multiple tert-butyl groups, which enhance its steric hindrance and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical properties and applications.
特性
分子式 |
C23H30O3 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
(2,6-ditert-butyl-4-methylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-15-13-17(22(2,3)4)20(18(14-15)23(5,6)7)26-21(24)16-11-9-10-12-19(16)25-8/h9-14H,1-8H3 |
InChIキー |
LUVXDXNDOCZHGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C2=CC=CC=C2OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


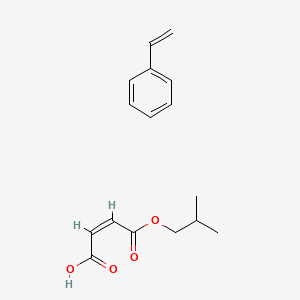
![methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12334239.png)
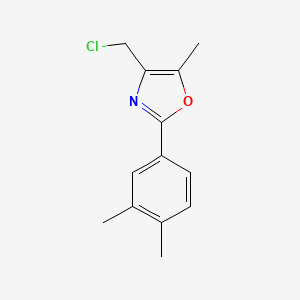
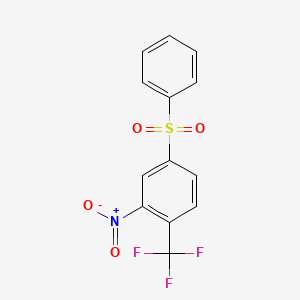
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)
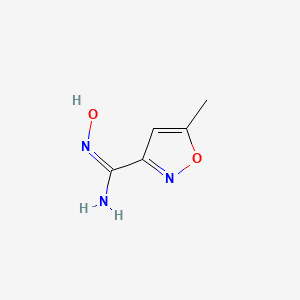


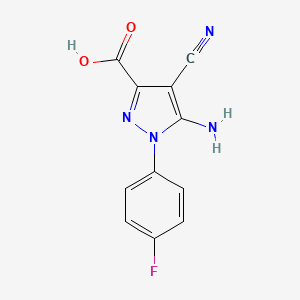
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide](/img/structure/B12334294.png)
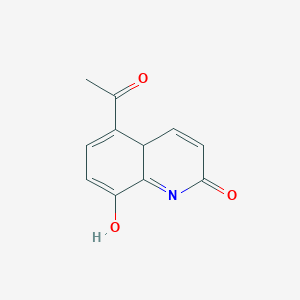
![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
![Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-](/img/structure/B12334300.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12334304.png)
